β-Anomer of Arabinose 1,5-Diphosphate is a Potent, Competitive Inhibitor of Fructose-1,6-Bisphosphatase
In a direct head-to-head comparison of anomers, the β-anomer of Arabinose 1,5-diphosphate demonstrated significantly greater potency as an inhibitor of rat hepatic fructose-1,6-bisphosphatase compared to the α-anomer [1]. The inhibition mechanism was determined to be competitive [1]. Additionally, β-arabinose 1,5-bisphosphate was more effective than the α-anomer at decreasing the binding of fructose 2,6-bisphosphate to the enzyme [1].
| Evidence Dimension | Inhibition of Fructose-1,6-Bisphosphatase Activity |
|---|---|
| Target Compound Data | β-Arabinose 1,5-bisphosphate: More potent inhibitor; competitive inhibition mechanism |
| Comparator Or Baseline | α-Arabinose 1,5-bisphosphate: Less potent inhibitor |
| Quantified Difference | The β-anomer was the more potent inhibitor |
| Conditions | Rat liver fructose-1,6-bisphosphatase enzyme assay |
Why This Matters
This stereospecificity allows researchers to procure the specific anomer (β-) required for robust FBPase inhibition studies.
- [1] Pilkis SJ, McGrane MM, Kountz PD, El-Maghrabi MR, Pilkis J, Maryanoff BE, Reitz AB, Benkovic SJ. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase. Biochem Biophys Res Commun. 1986 Jul 16;138(1):159-66. doi:10.1016/0006-291x(86)90260-3 View Source
